1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class, a heterocyclic framework recognized for its pharmacological versatility. The core structure integrates a triazole ring fused with a quinazolinone system, which is further substituted with a phenethyl group at position 4 and a 3-oxopropyl chain at position 1. Such modifications are often explored in CNS-targeting agents due to piperazine's role in enhancing blood-brain barrier permeability and pyrimidine's prevalence in kinase inhibition .
Propriétés
Numéro CAS |
887224-12-6 |
|---|---|
Formule moléculaire |
C28H28N8O2 |
Poids moléculaire |
508.586 |
Nom IUPAC |
1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C28H28N8O2/c37-25(33-17-19-34(20-18-33)27-29-14-6-15-30-27)12-11-24-31-32-28-35(16-13-21-7-2-1-3-8-21)26(38)22-9-4-5-10-23(22)36(24)28/h1-10,14-15H,11-13,16-20H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Mécanisme D'action
Target of Action
The primary targets of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. These targets play a crucial role in the regulation of neuroprotection and anti-inflammatory responses.
Mode of Action
This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This interaction results in a reduction in the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties.
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has shown promising neuroprotective and anti-inflammatory properties. The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Temporal Effects in Laboratory Settings
Its neuroprotective and anti-inflammatory properties have been observed in in vitro studies.
Activité Biologique
The compound 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has attracted attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The compound features several key structural components:
- Triazole and Quinazoline Moieties : These are known for their biological activities, including anticancer and antimicrobial properties.
- Piperazine Ring : Commonly found in many pharmaceuticals, piperazine derivatives often exhibit anxiolytic and antipsychotic effects.
- Pyrimidine Substitution : The presence of pyrimidine enhances the compound's ability to interact with nucleic acids and proteins.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is particularly notable for its role as a bioisostere of amides, which can enhance stability against enzymatic degradation while retaining or improving biological activity . The compound's structure allows it to potentially inhibit key enzymes or modulate receptor activity, leading to various pharmacological effects.
Antitumor Activity
Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Efficacy : The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like Cisplatin. Specifically, certain derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells .
Antimicrobial Activity
The structural components suggest potential antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. The mechanism may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.
CNS Activity
Given the presence of the piperazine ring, the compound may also exhibit central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Preliminary studies could focus on behavioral assays in animal models to evaluate these properties.
Study 1: Anticancer Efficacy
A recent study synthesized a series of triazoloquinazoline derivatives and tested their antiproliferative activity. Among these derivatives, those similar to our compound showed promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
These results indicate that modifications in the side chains significantly affect the biological activity .
Study 2: Mechanistic Insights
In another investigation, the interaction of triazole-containing compounds with specific protein targets was assessed using molecular docking studies. The findings suggested that these compounds could effectively bind to active sites of enzymes involved in cancer metabolism, leading to reduced cell viability .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related derivatives to highlight substituent-driven pharmacological variations:
Key Findings:
Substituent Impact on Bioactivity :
- The phenethyl group in the target compound may enhance CNS penetration compared to the phenyl group in Alagarsamy’s H1-antihistamines, as alkyl chains improve lipid solubility .
- The pyrimidinyl-piperazine substituent differentiates the target compound from the 3-methoxyphenyl-piperazine analogue (). Pyrimidine’s electron-deficient ring could favor kinase or purinergic receptor interactions, whereas methoxyaryl groups are common in serotonin receptor ligands .
Receptor Selectivity: Alagarsamy’s derivatives lack piperazine moieties, correlating with peripheral H1-antihistaminic effects.
Synthetic Flexibility :
- The 3-oxopropyl linker in the target compound allows modular substitution, similar to ’s derivatives. This flexibility enables optimization of pharmacokinetic properties (e.g., t₁/₂, clogP) without altering the core pharmacophore .
Contradictions in Activity: While ’s compounds exhibit antihistaminic activity, piperazine-linked triazoloquinazolinones (e.g., target compound) may diverge mechanistically, as seen in pyrimido-pyrimidinones () with kinase inhibition .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Alagarsamy’s Derivative | Compound |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~320 g/mol | ~580 g/mol |
| clogP | ~3.8 (estimated) | 2.1–2.9 | ~4.2 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Table 2: Pharmacological Data (Hypothesized)
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to introduce the triazoloquinazolinone core (e.g., hydrazine-mediated cyclization steps under acidic/basic conditions) .
- Coupling reactions to attach the pyrimidinyl-piperazine and phenethyl moieties, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
- Purification via column chromatography or recrystallization to achieve >95% purity . Example reaction optimization table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Hydrazine hydrate, EtOH, reflux | 65 | 92% |
| Piperazine coupling | DIPEA, DMF, 70°C | 45 | 89% |
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing triazole and quinazoline protons) and confirms substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo-propyl group) .
Q. How can researchers predict biological targets based on structural motifs?
The compound’s piperazine-pyrimidine moiety suggests affinity for serotonin/dopamine receptors, while the triazoloquinazolinone core may inhibit kinases or phosphodiesterases . Computational docking (e.g., AutoDock Vina) against PDB structures (e.g., 3LD6 for fungal enzymes) can prioritize targets .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions .
- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance reactivity .
- Temperature gradients : Gradual heating (40°C → 80°C) improves regioselectivity .
Q. How to resolve contradictions in biological activity data across assays?
- Dose-response validation : Use orthogonal assays (e.g., ELISA and SPR) to confirm target engagement .
- Metabolite screening : LC-MS/MS can identify degradation products that interfere with activity .
- Cell-line specificity : Compare results in primary vs. immortalized cells to rule out artifactual responses .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Prodrug design : Introduce phosphate or PEGylated groups at the phenethyl moiety .
- Co-crystallization studies : Identify solubility-enhancing excipients (e.g., cyclodextrins) via X-ray diffraction .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold modifications : Synthesize analogs with variations in the pyrimidine ring (e.g., 4-chloro vs. 4-methoxy) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
Q. What computational methods predict off-target interactions?
- Similarity ensemble approach (SEA) : Compare structural fingerprints against ChEMBL databases .
- Molecular dynamics simulations : Assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) .
Q. How to optimize selectivity between related enzymes (e.g., kinase isoforms)?
- Alanine scanning mutagenesis : Identify key residues in the ATP-binding pocket for selective inhibition .
- Free-energy perturbation (FEP) : Calculate binding energy differences between isoforms using MOE .
Q. How to analyze metabolic stability in vitro?
- Microsomal incubation : Monitor parent compound depletion via LC-MS in human liver microsomes (+NADPH) .
- CYP inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
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